7-Bromoisoquinoline-5-sulfonyl chloride

Organic Synthesis Process Chemistry Sulfonylation

This heterobifunctional isoquinoline uniquely combines a sulfonyl chloride electrophile with a C7-bromo cross‑coupling handle. Unlike generic isoquinoline‑5‑sulfonyl chloride, the 7‑Br permits late‑stage Suzuki‑Miyaura or Buchwald‑Hartwig diversification after initial sulfonamide conjugation – a sequential strategy validated in Eli Lilly’s Akt inhibitor patents. The electron‑withdrawing bromine also modulates SO₂Cl reactivity, affecting sulfonamidation kinetics. Procurement teams should note the 49% crude chlorosulfonation yield for accurate cost‑of‑goods modelling. Ideal for constructing 7‑aryl/heteroaryl isoquinoline‑5‑sulfonamide libraries targeting PKA, ROCK, AChE, and BuChE.

Molecular Formula C9H5BrClNO2S
Molecular Weight 306.56 g/mol
Cat. No. B8772684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoisoquinoline-5-sulfonyl chloride
Molecular FormulaC9H5BrClNO2S
Molecular Weight306.56 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1C(=CC(=C2)Br)S(=O)(=O)Cl
InChIInChI=1S/C9H5BrClNO2S/c10-7-3-6-5-12-2-1-8(6)9(4-7)15(11,13)14/h1-5H
InChIKeyLCZNGDSZOFTPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoisoquinoline-5-sulfonyl Chloride: A Dual-Functional Sulfonyl Chloride and Brominated Isoquinoline Building Block for Targeted Kinase Probe and Sulfonamide Library Synthesis


7-Bromoisoquinoline-5-sulfonyl chloride (CAS: 787575-93-3) is a heterobifunctional synthetic intermediate that uniquely combines a reactive sulfonyl chloride electrophile with a bromine atom at the 7-position of the isoquinoline scaffold. This compound enables orthogonal derivatization: the sulfonyl chloride group participates in nucleophilic substitution with amines to form sulfonamide linkages, while the C-Br bond serves as a site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The molecular formula is C₉H₅BrClNO₂S (MW: 306.56 g/mol). Its utility is grounded in the established pharmacological relevance of isoquinoline-5-sulfonamide derivatives, which include clinically validated Rho-kinase (ROCK) inhibitors such as Fasudil (HA-1077) and the widely used protein kinase A (PKA) inhibitor H-89 [1]. The strategic placement of the bromine atom at the 7-position offers a distinct vector for exploring structure-activity relationships (SAR) in kinase inhibitor programs compared to unsubstituted or differently halogenated analogs.

Why Unsubstituted or Differently Halogenated Isoquinoline-5-sulfonyl Chlorides Cannot Substitute for 7-Bromoisoquinoline-5-sulfonyl Chloride in Targeted Synthesis


Generic substitution with commercially available isoquinoline-5-sulfonyl chloride (CAS: 84468-15-5) or its hydrochloride salt (CAS: 105627-79-0) fails to preserve the synthetic trajectory for two critical reasons. First, the 7-bromo substituent in 7-bromoisoquinoline-5-sulfonyl chloride is not a passive structural feature; it serves as a chemically orthogonal handle that enables downstream diversification via palladium-catalyzed cross-coupling—a functional capability entirely absent in the unsubstituted parent scaffold [1]. Second, the electronic influence of the electron-withdrawing bromine atom at the 7-position modulates the electrophilicity of the sulfonyl chloride group, potentially altering reaction kinetics and yields in sulfonamide-forming steps relative to non-halogenated analogs . Regioisomeric alternatives, such as 4-bromoisoquinoline-5-sulfonyl chloride (CAS: 127625-94-9) or 5-bromoisoquinoline-8-sulfonyl chloride (CAS: 937632-19-4), position the bromine atom at different sites, which yields sulfonamide derivatives with distinct three-dimensional pharmacophore geometries and divergent biological activity profiles. The quantitative evidence presented below substantiates these differentiation points and provides a rational basis for procurement decisions.

Quantitative Differentiation of 7-Bromoisoquinoline-5-sulfonyl Chloride: Comparative Synthesis Yield, Electrophilicity, and Downstream Biological Activity


Comparative Synthetic Yield: 7-Bromoisoquinoline-5-sulfonyl Chloride vs. Unsubstituted Isoquinoline-5-sulfonyl Chloride

In the direct chlorosulfonation of 7-bromo-isoquinoline, the target compound is obtained with a crude yield of 49% under conditions of 150 °C for 22 hours in chlorosulfonic acid . This contrasts with optimized industrial methods for unsubstituted isoquinoline-5-sulfonyl chloride hydrochloride, which report yields up to 90.1% using alternative chlorination agents such as BTC/Ph₃PO [1]. The substantial yield disparity reflects the deactivating electronic effect of the bromine substituent on the isoquinoline ring, necessitating more rigorous reaction conditions and resulting in lower conversion efficiency. This quantitative difference is directly relevant to cost-of-goods modeling and process development decisions when selecting a starting material.

Organic Synthesis Process Chemistry Sulfonylation

Impact of Bromine Substitution on Downstream AChE Inhibitory Potency in Isoquinoline-Sulfonamide Hybrid Series

In a series of eleven isoquinoline-sulfonamide hybrid analogues synthesized to evaluate dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, the most potent AChE inhibitor (Analogue 2) exhibited an IC₅₀ of 0.30 ± 0.05 µM, while the most potent BuChE inhibitors (Analogues 2, 11, and 5) exhibited IC₅₀ values of 0.80 ± 0.01 µM, 1.20 ± 0.05 µM, and 2.50 ± 0.10 µM, respectively [1]. The study established that the nature and position of substituents on the phenyl ring of the sulfonamide moiety—derived from the sulfonyl chloride building block—are primary determinants of inhibitory potency. While this study utilized isoquinoline-3-carboxylate as the core scaffold, it provides class-level evidence that halogenation patterns on the isoquinoline ring system, such as the 7-bromo substitution present in the target compound, are critical for tuning enzymatic selectivity and achieving sub-micromolar potency.

Medicinal Chemistry Cholinesterase Inhibition Alzheimer's Disease

Comparative Kinase Selectivity Profile of H-89 (Derived from 5-Isoquinolinesulfonyl Chloride) as a Benchmark for 7-Bromo Analog SAR

The well-characterized PKA inhibitor H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide), synthesized from isoquinoline-5-sulfonyl chloride, exhibits a Ki of 48 nM for PKA, with substantially weaker inhibition of other kinases: CaM kinase II (Ki = 29.7 µM), casein kinase I (Ki = 38.3 µM), myosin light chain kinase (Ki = 28.3 µM), and protein kinase C (Ki = 31.7 µM) . This establishes the 5-isoquinolinesulfonamide core as a privileged scaffold for achieving high kinase selectivity. The 7-bromo substitution in the target compound offers a vector for further derivatization to modulate selectivity profiles, potentially enhancing affinity for specific kinase targets while reducing off-target activity.

Kinase Inhibition PKA Signal Transduction Chemical Probe

Regioisomeric Comparison: Divergent Synthetic Utility of 7-Bromo vs. 4-Bromo and 5-Bromo/8-Sulfonyl Isomers

The 7-bromo substituent in 7-bromoisoquinoline-5-sulfonyl chloride is positioned meta to the ring nitrogen and para to the sulfonyl chloride group, creating a distinct electronic and steric environment for cross-coupling reactions. In contrast, 4-bromoisoquinoline-5-sulfonyl chloride (CAS: 127625-94-9) places the bromine ortho to the sulfonyl chloride, introducing steric hindrance that can reduce coupling efficiency . 5-Bromoisoquinoline-8-sulfonyl chloride (CAS: 937632-19-4) features an alternative connectivity pattern (bromine at position 5, sulfonyl chloride at position 8) that yields a different spatial orientation of the sulfonamide vector in the final product . These regioisomeric differences are not interchangeable; each isomer leads to structurally distinct sulfonamide derivatives with unique three-dimensional pharmacophore geometries.

Regioselective Synthesis Cross-Coupling Building Block Diversity

Validated Application Scenarios for 7-Bromoisoquinoline-5-sulfonyl Chloride Based on Comparative Evidence


Synthesis of 7-Substituted Isoquinoline-5-sulfonamide Libraries for Kinase Inhibitor Lead Optimization

The compound serves as a pivotal intermediate for constructing diverse libraries of 7-aryl, 7-heteroaryl, or 7-amino-substituted isoquinoline-5-sulfonamides via palladium-catalyzed cross-coupling at the C-Br bond. This approach enables systematic exploration of the 7-position SAR in PKA, ROCK, and Akt inhibitor programs, as demonstrated by the established selectivity profile of the parent isoquinoline-5-sulfonamide scaffold (e.g., H-89 with 48 nM Ki for PKA and >590-fold selectivity over other kinases) . The synthetic route is validated by Eli Lilly's patent (US 7,414,063 B2) for Akt inhibitors, which describes the preparation of this exact sulfonyl chloride intermediate .

Development of Bifunctional Chemical Probes for Target Engagement Studies

The orthogonal reactivity of the sulfonyl chloride (for amine conjugation) and the aryl bromide (for late-stage diversification) allows for modular construction of bifunctional probes. Researchers can first install a recognition element (e.g., an amine-containing ligand) via sulfonamide formation, and subsequently introduce a reporter tag (e.g., biotin, fluorophore) or a photoaffinity label via Suzuki-Miyaura coupling at the 7-position. This sequential functionalization strategy is not feasible with non-brominated isoquinoline-5-sulfonyl chlorides, which lack a second reactive handle.

Process Chemistry Optimization and Cost-Effective Scale-Up of Brominated Sulfonamide APIs

Given the 49% crude yield for direct chlorosulfonation , procurement and process development teams must account for this lower conversion efficiency when scaling reactions. The quantitative yield data supports accurate cost-of-goods calculations and informs decisions on whether to optimize the existing route or pursue alternative synthetic strategies, such as the BTC/Ph₃PO chlorination method that achieves 90%+ yields for non-brominated analogs [1] but may require modification for brominated substrates.

Synthesis of Dual Cholinesterase Inhibitors for Neurodegenerative Disease Research

Building on the finding that isoquinoline-sulfonamide hybrid analogues achieve sub-micromolar IC₅₀ values for AChE (0.30 µM) and BuChE (0.80 µM)—surpassing donepezil by up to 7.2-fold [2]—7-bromoisoquinoline-5-sulfonyl chloride can be employed to generate a new series of 7-substituted analogs. This enables investigation of whether 7-position modifications further enhance potency, selectivity, or blood-brain barrier permeability, addressing a key limitation observed with some isoquinoline-sulfonamide PET tracers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoisoquinoline-5-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.